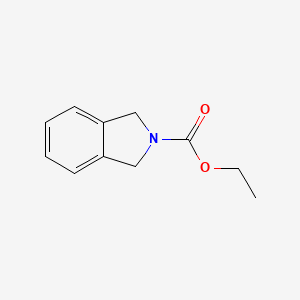

Ethyl isoindoline-2-carboxylate

描述

Structure

3D Structure

属性

IUPAC Name |

ethyl 1,3-dihydroisoindole-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2/c1-2-14-11(13)12-7-9-5-3-4-6-10(9)8-12/h3-6H,2,7-8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDQCHAGRVCNGMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC2=CC=CC=C2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80518077 | |

| Record name | Ethyl 1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61517-19-9 | |

| Record name | Ethyl 1,3-dihydro-2H-isoindole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80518077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Ethyl Isoindoline 2 Carboxylate and Its Derivatives

Precursor Synthesis and Starting Material Derivations

The foundation of synthesizing ethyl isoindoline-2-carboxylate lies in the careful selection and preparation of appropriate precursors. The most common and economically viable starting materials are derived from phthalic anhydride (B1165640) and its related structures.

Synthesis from Phthalic Anhydride Derivatives

Phthalic anhydride is a readily available and cost-effective precursor for the construction of the isoindoline (B1297411) skeleton. The synthetic route typically begins with the formation of a phthalimide (B116566), which is the 1,3-dione derivative of isoindoline.

A key intermediate in this pathway is N-(ethoxycarbonyl)phthalimide, also known as ethyl 1,3-dioxoisoindoline-2-carboxylate. fishersci.caenamine.netnist.gov This compound can be conceptualized as phthalimide where the nitrogen atom is acylated with an ethoxycarbonyl group. It serves as a direct precursor to the target molecule through the reduction of its two carbonyl groups.

General methods for creating N-substituted phthalimides often involve the reaction of phthalic anhydride with a primary amine or its equivalent. For instance, heating phthalic anhydride with an appropriate amine, sometimes under microwave conditions, provides the corresponding N-substituted phthalimide in good yields. Other approaches include reacting phthalic anhydride with urea (B33335) or N-substituted hydrazides. wikipedia.orgfishersci.ca

Once the N-substituted phthalimide is obtained, the crucial step is the reduction of the imide functionality to the corresponding isoindoline. Several methods are available for this transformation:

Diborane (B8814927) Reduction : The treatment of N-alkylsubstituted phthalimides with diborane (B₂H₆) is an effective method for the complete reduction of both carbonyl groups to yield the corresponding isoindoline. researchgate.net

Sodium Borohydride (B1222165) Reduction : A milder, two-stage, one-flask procedure utilizes sodium borohydride (NaBH₄) in isopropanol, followed by the addition of acetic acid. This method reduces the phthalimide to an O-hydroxymethyl benzamide (B126) intermediate, which then cyclizes to release the amine, effectively forming the isoindoline ring system. organic-chemistry.org

Catalytic Hydrogenation : While catalytic hydrogenation of phthalimides over palladium on carbon is a common reduction technique, it often leads to the formation of isoindolin-1-one, where only one of the two carbonyl groups is reduced. rsc.org Achieving full reduction to isoindoline requires careful selection of catalysts and conditions.

By applying these reduction strategies to N-(ethoxycarbonyl)phthalimide, one can directly synthesize the this compound scaffold.

Esterification Protocols for Carboxylate Installation

An alternative synthetic strategy involves first preparing the parent isoindoline ring and then introducing the ethyl carboxylate group onto the nitrogen atom. This N-functionalization is a type of esterification or, more accurately, N-acylation. The installation of the carboxylate moiety can be achieved through various established protocols.

A standard method involves the reaction of isoindoline with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct. More sophisticated coupling reagents can also be employed to facilitate the formation of the N-C(O) bond under mild conditions.

Several modern esterification protocols, while typically used for O-esterification, provide a framework for the principles involved in N-acylation:

DCC/DMAP Method (Steglich Esterification) : The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, accelerated by a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP), is a powerful method for forming ester bonds, particularly for sterically hindered substrates. fishersci.ca This system can be adapted for the N-acylation of secondary amines like isoindoline.

EDCI and Other Coupling Reagents : Water-soluble carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) are often used in combination with additives like Oxyma Pure to facilitate amide and ester bond formation under gentle conditions. acs.org

Solid-Phase Reagents : For applications in parallel synthesis or to simplify purification, solid-supported reagents can be used. For example, a polystyrylsulfonyl chloride resin can act as a dehydration reagent, with N-methylimidazole as a catalyst, allowing for the isolation of the product by simple filtration. jcu.edu.au

| Protocol | Key Reagents | General Conditions | Reference |

|---|---|---|---|

| Steglich Esterification | DCC, DMAP (catalyst) | Anhydrous CH₂Cl₂, Room Temperature | fishersci.ca |

| EDCI Coupling | EDCI, Oxyma derivative | Aqueous/Organic Solvents | acs.org |

| Solid-Supported Synthesis | Polystyrylsulfonyl chloride, N-methylimidazole | Filtration-based purification | jcu.edu.au |

Homo-phthalate and Indole-2-carboxylate (B1230498) Precursors in Analogous Systems

Insights into the synthesis of this compound can be gained by examining the preparation of analogous heterocyclic systems, such as those derived from homophthalic acid and indole-2-carboxylic acid.

Homophthalic Acid and Anhydride : Homophthalic acid, or 2-(carboxymethyl)benzoic acid, is an isomer of phthalic acid containing an additional methylene (B1212753) group. wikipedia.orgorgsyn.org Its corresponding anhydride, homophthalic anhydride, is a key precursor for synthesizing six-membered heterocyclic systems fused to a benzene (B151609) ring, such as tetrahydroisoquinolines. nih.govresearchgate.net The use of homophthalic anhydride in reactions like the Castagnoli-Cushman reaction to build these scaffolds provides a strategic parallel to the use of phthalic anhydride for constructing the five-membered isoindoline ring. nih.gov

Indole-2-carboxylate Precursors : The indole (B1671886) ring is a closely related and extensively studied aromatic heterocycle. The synthetic strategies for alkyl indole-2-carboxylates offer valuable comparative insights. Key methods include:

Fischer Indole Synthesis : This classic method involves the acid-catalyzed reaction of an arylhydrazine with an α-ketoester, such as ethyl pyruvate, to form the corresponding ethyl indole-2-carboxylate. nih.gov A modern variation utilizes β-nitroacrylates as an alternative to α-ketoesters. rsc.org

Reductive Cyclization : Ethyl indole-2-carboxylate can be prepared by the reductive cyclization of precursors like ethyl o-nitrophenylpyruvate using reagents such as zinc in acetic acid or catalytic hydrogenation. nih.gov

Microwave-Assisted Synthesis : A rapid synthesis involves the condensation of 2-halo aryl aldehydes or ketones with ethyl isocyanoacetate, often catalyzed by a copper salt in an ionic liquid under microwave irradiation. wikipedia.org

The precursors for these indole syntheses (e.g., arylhydrazines, o-nitrophenyl derivatives) differ fundamentally from the phthalic anhydride-based approach for isoindolines, highlighting the distinct retrosynthetic pathways dictated by the target ring system.

Targeted Synthesis of the Isoindoline-2-carboxylate Scaffold

The direct construction and subsequent functionalization of the isoindoline-2-carboxylate core require precise control over reaction conditions and reagent choice.

N-Alkylation and N-Functionalization Strategies

While the focus of this article is this compound, the broader field of N-functionalization of the parent isoindoline ring is highly relevant. The strategies used for N-alkylation of related indole and indoline (B122111) systems are directly applicable and showcase modern catalytic methodologies.

The alkylation of the nitrogen atom in indoles and indolines is a well-developed area, with a focus on achieving high regioselectivity (N- vs. C3-alkylation) and, in many cases, enantioselectivity.

Borrowing Hydrogen Methodology : A sustainable approach to N-alkylation involves the use of alcohols as alkylating agents. In this "borrowing hydrogen" or "hydrogen autotransfer" process, a transition metal catalyst temporarily removes hydrogen from the alcohol to form an aldehyde in situ. The amine (indoline) condenses with the aldehyde to form an imine, which is then reduced by the catalyst using the "borrowed" hydrogen. Iron and iridium complexes have proven effective for the N-alkylation of indolines via this mechanism. orgsyn.orgresearchgate.netacs.org

Enantioselective Catalysis : Chiral phosphoric acids and palladium complexes have been employed to achieve enantioselective N-alkylation of indoles. researchgate.net These methods are crucial for the synthesis of chiral molecules with defined stereochemistry at the newly formed C-N bond.

Novel Reaction Media : Researchers have explored unique reaction environments to influence selectivity. For example, conducting a three-component Mannich-type reaction in aqueous microdroplets has been shown to favor N-alkylation of indoles, in contrast to the C-alkylation products typically observed in bulk reactions. libretexts.org

| Catalytic System | Methodology | Substrate | Key Features | Reference |

|---|---|---|---|---|

| Iron Tricarbonyl Complex | Borrowing Hydrogen | Indolines | Uses alcohols as alkylating agents | researchgate.net |

| Iridium Cooperative Catalyst | Borrowing Hydrogen | Indolines | Regio-selective C-H and N-H functionalization in water | orgsyn.orgacs.org |

| Chiral Phosphoric Acid | Enantioselective N-addition | Indoles | High enantioselectivity (up to 98% ee) | researchgate.net |

| None (Microdroplets) | Mannich-type Reaction | Indoles | Chemoselective N-alkylation in aqueous microdroplets | libretexts.org |

These advanced N-alkylation techniques provide a powerful toolbox for the synthesis and diversification of this compound derivatives and related N-functionalized heterocycles.

Transesterification Processes in N-Alkylation Endeavors

While N-alkylation is a common strategy for modifying the isoindoline core, unexpected side reactions such as transesterification can occur under certain conditions. For instance, when carbocyclic N-1 alkoxycarbonyl methyl substituted hydantoins are subjected to typical N-alkylation conditions using sodium hydride as a base in N,N-dimethylformamide (DMF), transesterification has been observed alongside the expected N-alkylation. scilit.com In these cases, the alkoxy group of the ester is exchanged, leading to the formation of hydantoin (B18101) alkyl acetates. scilit.com This suggests that the choice of base and solvent is critical in preventing unwanted ester exchange during the N-alkylation of isoindoline precursors or related heterocyclic systems. Although not a direct method for synthesizing the primary target, understanding this competing reaction is crucial for the successful N-alkylation of isoindoline-containing esters.

Cycloaddition Reactions in Isoindoline Formation

Cycloaddition reactions represent a powerful and atom-economical approach to constructing the five-membered ring of the isoindoline system. These reactions often proceed with high regio- and stereoselectivity, providing access to complex heterocyclic structures. wikipedia.org

1,3-Dipolar Cycloaddition for Fused Heterocycles

The 1,3-dipolar cycloaddition is a versatile method for synthesizing five-membered heterocycles. wikipedia.orgnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile. wikipedia.org In the context of isoindoline synthesis, intramolecular 1,3-dipolar cycloadditions are particularly useful for creating fused heterocyclic systems. For example, azomethine ylides, generated in situ from the reaction of an appropriate aldehyde with an amino acid ester, can undergo an intramolecular cycloaddition with a tethered alkene or alkyne to form a fused isoindoline derivative. nih.govnih.gov This strategy allows for the creation of multiple stereogenic centers in a single step with a high degree of control. nih.gov The reaction is often initiated by heat and can lead to the formation of complex, polycyclic structures containing the isoindoline core. nih.govnih.gov

Cheletropic Extrusion Reactions for Aromatic Isoindole Cores

Cheletropic reactions are a type of pericyclic reaction where two sigma bonds are made or broken to a single atom. wikipedia.org Cheletropic extrusion, the reverse of a cheletropic addition, involves the elimination of a small, stable molecule like sulfur dioxide (SO2) or carbon monoxide (CO) to form a new pi system. thieme-connect.de This methodology can be applied to the synthesis of aromatic isoindoles, which are precursors to isoindolines. For instance, a suitable precursor containing a diene system and a group that can be extruded (e.g., a sulfone) can undergo a cheletropic extrusion to form the aromatic isoindole ring. The gain in aromaticity provides a strong thermodynamic driving force for this reaction. thieme-connect.de While direct examples for this compound are not prevalent, the principle of forming the isoindole core through cheletropic extrusion is a viable synthetic strategy.

Cyclocondensation and Annulation Techniques

Cyclocondensation and annulation reactions are fundamental in ring-forming synthesis, allowing for the construction of cyclic systems from acyclic or simpler cyclic precursors.

Robinson Annulation Mechanism: Michael Addition and Aldol (B89426) Condensation in Dioxoisoindolinyl Cyclohexenone Carboxylate Synthesis

The Robinson annulation is a classic and powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. masterorganicchemistry.comlibretexts.org This methodology has been successfully employed in the synthesis of ethyl dioxoisoindolinyl cyclohexenone carboxylate derivatives. chemmethod.com The process begins with the Michael addition of a β-keto ester, such as ethyl acetoacetate, to a chalcone (B49325) derivative bearing a dioxoisoindolinyl moiety. chemmethod.com This addition, typically catalyzed by a strong base like sodium hydroxide (B78521) or sodium ethoxide, forms a 1,5-dicarbonyl intermediate. libretexts.orgchemmethod.com Subsequent intramolecular aldol condensation of this intermediate, also under basic conditions, leads to the formation of the cyclohexenone ring, yielding the final ethyl dioxoisoindolinyl cyclohexenone carboxylate product. chemmethod.com This sequence demonstrates the utility of classic organic reactions in the synthesis of complex isoindoline derivatives.

Cross-Coupling Reactions for Substituted Isoindolines

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for the synthesis of substituted aromatic and heterocyclic compounds. mdpi.com These methods offer a high degree of control over the position and nature of substituents on the isoindoline core. A variety of cross-coupling strategies have been developed for the synthesis of substituted isoindolinones, which are closely related to isoindolines and can often be converted to them. These methods include Sonogashira, Heck, and Suzuki couplings, as well as C-H activation/functionalization approaches. mdpi.comresearchgate.net For example, 3-substituted isoindolin-1-ones can be synthesized via a tandem desilylation and cross-coupling sequence under aqueous phase-transfer conditions. rsc.org This approach utilizes inexpensive copper catalysts and allows for the introduction of various substituents at the 3-position of the isoindolinone ring. rsc.org Palladium-catalyzed C-H olefination of aryl amides derived from amino acid esters provides another route to chiral N-alkylated isoindolinone derivatives. rsc.org These cross-coupling methodologies provide efficient and versatile routes to a wide range of substituted isoindoline derivatives, including those that could be precursors to or derivatives of this compound.

Suzuki Cross-Coupling Implementations

The Suzuki-Miyaura cross-coupling reaction represents a powerful and widely adopted strategy for forming carbon-carbon bonds. Its application in the synthesis of functionalized isoindoline derivatives has been explored, particularly for creating molecules with tailored electronic and photophysical properties. A common approach involves the coupling of a halogenated isoindoline derivative with a suitable organoboron compound.

For instance, the synthesis of isoindoline-based profluorescent nitroxides has been successfully achieved using Suzuki coupling. wikipedia.org In these syntheses, an iodo-substituted isoindoline, such as 5-iodo-1,1,3,3-tetramethylisoindoline-2-yloxyl, serves as the coupling partner for various anthracene-boronic acid derivatives. wikipedia.org The choice of the boronic acid partner, specifically the use of pinacol (B44631) boronate esters over boronic acids, has been shown to significantly improve reaction yields. wikipedia.org The reactions are typically catalyzed by a palladium(0) complex, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a base like sodium carbonate. wikipedia.org

Novel two-step methodologies for synthesizing related heterocyclic structures, such as isoquinolin-1(2H)-ones, also rely on an initial Suzuki cross-coupling between 2-halobenzonitriles and vinyl boronates, highlighting the versatility of this reaction in building fused ring systems. researchgate.net

Table 1: Examples of Suzuki Cross-Coupling for Isoindoline Derivative Synthesis wikipedia.org

| Aryl Halide Partner | Boronic Ester Partner | Catalyst / Base | Yield (%) |

| 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl | 9,10-di(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene | Pd(PPh₃)₄ / Na₂CO₃ | 57% |

| 5-iodo-2-methoxy-1,1,3,3-tetramethylisoindoline | 9,10-di(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)anthracene | Pd(PPh₃)₄ / Na₂CO₃ | 74% |

| 5-iodo-1,1,3,3-tetramethylisoindolin-2-yloxyl | 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-dioxaborolane | Pd(PPh₃)₄ / Na₂CO₃ | 79% |

| 5-iodo-2-methoxy-1,1,3,3-tetramethylisoindoline | 4,4,5,5-tetramethyl-2-(10-phenylanthracen-9-yl)-dioxaborolane | Pd(PPh₃)₄ / Na₂CO₃ | 88% |

Stille-Type Coupling Methodologies

The Stille reaction is another cornerstone of palladium-catalyzed cross-coupling, involving the reaction of an organohalide with an organostannane (organotin) compound. wikipedia.org The mechanism proceeds through a catalytic cycle involving oxidative addition of the organohalide to the Pd(0) catalyst, followed by transmetalation with the organostannane and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. jk-sci.comlibretexts.org

A key advantage of Stille-type couplings is the stability of organostannane reagents to air and moisture, and their compatibility with a wide array of functional groups, including esters, amides, and ketones. jk-sci.com However, the high toxicity of organotin compounds and the difficulty in removing tin byproducts from reaction mixtures are significant drawbacks. jk-sci.comharvard.edu

Despite its broad utility in organic synthesis, including the formation of complex heterocyclic systems, the application of Stille-type coupling for the direct synthesis or functionalization of this compound and its close derivatives is not extensively reported in the scientific literature. While the general mechanism is well-suited for such transformations, other methods like the Suzuki coupling appear to be more commonly employed for this specific heterocyclic scaffold.

Mechanistic Investigations of Formation Pathways

Understanding the intricate mechanisms of isoindoline ring formation is crucial for optimizing reaction conditions and designing novel synthetic routes. Computational chemistry has emerged as an indispensable tool for mapping these complex reaction pathways.

Reaction Pathway Elucidation using Computational Chemistry

Density Functional Theory (DFT) calculations have provided profound insights into the formation of the isoindole core. Recent studies on rhodium-catalyzed cascade reactions that produce 1H-isoindole motifs have mapped the entire reaction coordinate, revealing the Gibbs free energy profile of a multi-step process. acs.org These computational models can trace the transformation from initial reactants, such as a rhodium vinylcarbene and a nitrile, through a series of intermediates to the final, complex isoindole-containing product. acs.org

For example, in one rhodium-catalyzed process, DFT studies elucidated a pathway involving the formation of a nitrile ylide, followed by electrocyclization, isoindole formation, a 1,5-hydride shift, and a final proton-catalyzed ring contraction to yield the stable product. acs.org Such detailed computational analysis allows researchers to visualize intermediates that may be too transient to detect experimentally and to understand the thermodynamic driving forces behind each step of the cascade. acs.org Theoretical calculations have also been used to explain differences in reactivity between isomeric systems, such as indoles and isoindoles, by quantifying their relative aromaticity and thermodynamic stability, which in turn dictates their behavior in reduction or dehydrogenation reactions. nih.gov

Transition State Analysis in Rate-Determining Steps

Table 2: Calculated Gibbs Free Energies for Key Species in a Rhodium-Catalyzed Isoindole Formation acs.org

| Species | Description | Relative Gibbs Energy (kcal/mol) |

| D | Turnover-Determining Intermediate (TDI) | 0.0 |

| TS-EF | Turnover-Determining Transition State (TDTS) | +23.2 |

| M | Pre-product Intermediate | -157.6 |

| P | Final Product | -184.9 |

Chemical Reactivity and Derivatization Studies of Ethyl Isoindoline 2 Carboxylate

Electrophilic and Nucleophilic Substitution Reactions

There is no specific information available in the searched literature regarding the electrophilic and nucleophilic substitution reactions directly on the ethyl isoindoline-2-carboxylate molecule. While general principles of nucleophilic acyl substitution are well-documented for carboxylic acid derivatives, specific examples and conditions for this particular compound are not provided in the search results. Patents mention reactions like benzoylation on complex derivatives of isoindoline-2-carboxylate, but this does not provide a general study of the parent compound's reactivity.

Oxidation and Reduction Transformations

Detailed studies on the oxidation and reduction of the this compound core are not present in the provided search results. Research on related heterocyclic systems, such as 2,3-dihydroindoles, shows they are sensitive to oxidation and can be aromatized or oxidized to 2-oxindoles. However, direct extrapolation of these findings to the isoindoline (B1297411) system without specific experimental data would be speculative.

Hydrolysis and Ester Cleavage Reactions

The hydrolysis of the ester group in carboxylates is a fundamental organic reaction. While general methods for ester cleavage using acids or bases are known, specific studies detailing the hydrolysis of this compound to isoindoline-2-carboxylic acid under various conditions were not found. A related process, the cleavage of an N-Boc protecting group from 1,3-dihydro-2H-isoindole-1-carboxylic acid using hydrochloric acid in ethyl acetate (B1210297) has been described, which results in the corresponding carboxylic acid hydrochloride.

Heterocyclization Reactions

Formation of Thiazoles from Thiosemicarbazide (B42300) Derivatives in Related Systems

The synthesis of thiazoles from thiosemicarbazide derivatives is a common strategy in heterocyclic chemistry, typically involving condensation with α-halocarbonyl compounds. While there are numerous examples of this reaction in various molecular systems, including those based on indole (B1671886) structures, no specific instances of using this compound or its derivatives to form thiazoles were found in the search results.

Condensation Reactions with Aldehydes and Ketones in Related Systems

Aldol-type condensation reactions are fundamental carbon-carbon bond-forming reactions. The success of such reactions often depends on the presence of α-hydrogens to the carbonyl group for enolate formation. For this compound, the potential sites for such reactions would be the α-carbons of the ester group or the isoindoline ring itself, depending on the reaction conditions. However, the searched literature does not provide specific examples of condensation reactions involving this compound with aldehydes or ketones.

Rearrangement Reactions of Isoindoline Systems

Rearrangement reactions are a broad class of organic reactions where the carbon skeleton of a molecule is rearranged. Many named rearrangement reactions exist, such as the Wagner-Meerwein, Pinacol (B44631), and Beckmann rearrangements. There is no information in the search results detailing any specific rearrangement reactions of the this compound system.

Stereospecific Ring-Expanding Skeletal Rearrangements to Tetrahydroisoquinolines

A significant transformation involving the isoindoline core is its stereospecific ring-expanding skeletal rearrangement to form tetrahydroisoquinolines. This synthetic pathway offers a novel method for accessing highly functionalized tetrahydroisoquinoline frameworks, which are prevalent in numerous bioactive natural products and pharmaceuticals. clockss.orgacs.org

Research has demonstrated that this rearrangement can be effectively mediated using a combination of triphenylphosphine (B44618) (PPh3) and carbon tetrachloride (CCl4), characteristic of Appel reaction conditions. clockss.org The reaction proceeds through a proposed mechanism involving a sequential aziridine (B145994) ring formation and subsequent ring-opening. Initially, the tertiary alcohol of a 1-substituted isoindoline derivative is activated by the chlorophosphonium salt formed from PPh3 and CCl4. This is followed by an intramolecular SN2 attack by the isoindoline nitrogen, which eliminates triphenylphosphine oxide and forms a highly strained, labile aziridinium (B1262131) intermediate. clockss.org The sequence concludes with a ring-opening step, triggered by the nucleophilic attack of a chloride ion, which results in the formation of a 4-chloro-3,3-dialkyltetrahydroisoquinoline. clockss.org A key advantage of this method is its ability to stereospecifically construct a quaternary carbon center at the 3-position of the new tetrahydroisoquinoline ring. clockss.orgcrossref.org

| Starting Material Class | Reagents | Key Intermediate | Product Class | Reference |

|---|---|---|---|---|

| 1-Substituted Isoindoline-2-carboxylate Derivative | Triphenylphosphine (PPh3), Carbon Tetrachloride (CCl4) | Aziridinium Ion | 4-Chloro-3,3-disubstituted Tetrahydroisoquinoline | clockss.org |

Dimerization Processes under Specific Conditions for Isoindole Esters

Isoindoles, the aromatic counterparts to isoindolines, are known for their high reactivity, which can lead to spontaneous dimerization and other conversions. This reactivity stems from their 10π-electron heteroaromatic system, which is prone to cycloaddition reactions. researchgate.net

A primary pathway for the self-reaction of isoindole esters is through a Diels-Alder cycloaddition. In this process, one isoindole molecule acts as the diene and another acts as the dienophile, leading to a dimer. This propensity for dimerization is a critical factor in the stability and practical handling of isoindole compounds. researchgate.net Beyond simple dimerization, the fundamental reactivity of the isoindole unit can be harnessed to form larger, well-defined structures under specific conditions. A prominent example is the formation of phthalocyanines, which are large, intensely colored macrocycles. Phthalocyanines are essentially cyclic tetramers of isoindole units, typically coordinated to a central metal ion. Their synthesis showcases a controlled oligomerization process that relies on the inherent reactivity of the isoindole scaffold.

| Process | Description | Typical Mechanism | Resulting Structure | Reference |

|---|---|---|---|---|

| Dimerization | Self-reaction of two isoindole molecules. | [4+2] Diels-Alder Cycloaddition | Dimeric Adduct | researchgate.net |

| Tetramerization | Controlled cyclic assembly of four isoindole units. | Template-driven Cyclization | Phthalocyanine Macrocycle | researchgate.net |

Anomalous Addition Reactions with Reactive Reagents

The isoindole ring system can participate in unusual or "anomalous" addition reactions, particularly when exposed to highly reactive reagents. These reactions often proceed through multi-step pathways that differ from simple additions, leading to complex or stabilized products.

One notable example is the reaction of an isoindole with a reactive dienophile like N-phenylmaleimide. This proceeds via a Diels-Alder reaction, where the isoindole skeleton acts as the diene to form a cycloadduct. researchgate.net Such cycloadditions are fundamental to the chemical character of isoindoles and have been studied extensively. researchgate.netbeilstein-journals.orgnih.gov

Furthermore, complex, multi-component reactions can be employed to construct the isoindole ring itself through a series of anomalous additions. In one such process, an aromatic dialdehyde (B1249045), an amine, and a thiol undergo a tandem reaction. The proposed mechanism involves the initial formation of an imine from the dialdehyde and amine, followed by a nucleophilic attack from the thiol. This intermediate then undergoes a cyclization and subsequent elimination of water to generate the final, stable isoindole product. This sequence represents an anomalous pathway where multiple reagents assemble in a specific order to yield the heterocyclic core.

| Reaction Type | Reagents | Brief Description | Product Type | Reference |

|---|---|---|---|---|

| Diels-Alder Cycloaddition | Isoindole, N-phenylmaleimide | The isoindole acts as a diene in a [4+2] cycloaddition. | Cycloadduct | researchgate.net |

| Three-Component Assembly | Aromatic Dialdehyde, Amine, Thiol | A cascade of imine formation, thiol addition, and cyclization. | Stabilized Isoindole | researchgate.net |

Advanced Spectroscopic and Diffraction Based Structural Characterization

Single-Crystal X-ray Diffraction (SCXRD) Analysis

Torsion Angle and Intermolecular Interaction Characterization (e.g., Hydrogen Bonding)

No specific studies detailing the torsion angles or intermolecular interactions, including hydrogen bonding patterns, for Ethyl isoindoline-2-carboxylate could be located. While data exists for derivatives such as 2-(2-Bromoethyl)isoindoline-1,3-dione, this information is not directly applicable to the target compound.

Crystallographic Data and Structural Refinement Methodologies

There are no published crystal structures for this compound in open-access crystallographic databases. Therefore, information regarding its unit cell dimensions, space group, and the methodologies used for structural refinement is unavailable.

Elemental Analysis for Stoichiometric Verification

While the theoretical elemental composition can be calculated from its molecular formula (C₁₁H₁₃NO₂), no published experimental data from elemental analysis to verify its stoichiometry could be found in the searched literature.

Computational and Theoretical Investigations of Ethyl Isoindoline 2 Carboxylate

Quantum Chemical Calculations

Quantum chemical calculations are foundational to modern computational chemistry, employing the principles of quantum mechanics to model molecular systems. For organic molecules such as ethyl isoindoline-2-carboxylate, these calculations can elucidate electronic structure, predict spectroscopic behavior, and rationalize chemical reactivity.

Density Functional Theory (DFT) has become a primary method for investigating the electronic and molecular properties of organic compounds. This approach is based on the principle that the energy of a molecule can be determined from its electron density, offering a balance between computational cost and accuracy. DFT calculations are used to optimize the molecular geometry, determining the most stable three-dimensional arrangement of atoms by finding the minimum energy state.

Frontier Molecular Orbital (FMO) theory is a key component of computational studies, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, are central to chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

For example, in a computational study of a substituted isoindole, DFT calculations were used to determine the HOMO and LUMO energy levels. The analysis revealed that the HOMO was primarily located over the substituted aromatic ring, while the LUMO was concentrated on the indole (B1671886) part of the molecule. iaea.org This distribution indicates the likely sites for electrophilic and nucleophilic attack, respectively. The energy gap helps in predicting the charge transfer interactions within the molecule.

Table 1: Example Frontier Molecular Orbital Data for a Related Isoindole Derivative

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.85 |

| Energy Gap (ΔE) | 4.65 |

Note: Data is illustrative for a related isoindole structure and not specific to this compound.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to understand the charge distribution within a molecule. researchgate.net It projects the electrostatic potential onto the electron density surface, using a color scale to indicate different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), prone to nucleophilic attack. Green and yellow represent regions of intermediate or neutral potential. researchgate.netwisc.edu

MEP maps are invaluable for predicting how a molecule will interact with other molecules, such as receptors or substrates. researchgate.net For instance, in studies of indolin-2-one analogues, MEP analysis helps identify the nucleophilic and electrophilic regions, providing insights into potential binding interactions. wisc.edu The map reveals the most likely sites for hydrogen bonding and other non-covalent interactions, which are crucial in biological systems and materials science.

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the classical Lewis structure concept. wikipedia.orgwisc.edu NBO analysis examines donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). wisc.edu

A higher E(2) value indicates a more significant interaction, signifying greater electron delocalization from the donor to the acceptor orbital. researchgate.net This delocalization is a key factor in stabilizing the molecule and understanding its electronic structure beyond a simple, localized bonding picture. NBO analysis provides detailed information on hybridization, atomic charges, and the nature of bonding (covalent vs. ionic), offering a deeper understanding of the intramolecular interactions that govern the molecule's properties. researchgate.netwikipedia.org

Non-Linear Optical (NLO) properties describe how a material's optical characteristics change with the intensity of incident light. wikipedia.org Molecules with significant NLO properties are of great interest for applications in optoelectronics and photonics. Computational methods, particularly DFT, are widely used to predict the NLO response of molecules. Key parameters calculated include the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). researchgate.net

The first-order hyperpolarizability (β) is the primary measure of a molecule's NLO activity. A large β value suggests a strong NLO response, which is often associated with molecules that have significant intramolecular charge transfer from an electron-donating group to an electron-accepting group. Studies on isoindoline-1,3-dione derivatives have shown that linking donor and acceptor moieties can lead to high hyperpolarizability values, indicating potential for NLO applications. Similarly, investigations into indole derivatives have used computational analysis to suggest good NLO behavior based on high calculated values of dipole moment and hyperpolarizability. researchgate.net

Table 2: Example Calculated NLO Properties for a Related Indole Derivative

| Parameter | Calculated Value |

|---|---|

| Dipole Moment (μ) | 5.0 D |

| Linear Polarizability (α) | 2.5 x 10-23 esu |

| First Hyperpolarizability (β) | 8.0 x 10-30 esu |

Note: Data is illustrative for a related indole structure and not specific to this compound.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. Unlike quantum chemical calculations that often focus on static, minimum-energy structures, MD simulations provide a dynamic picture of molecular behavior by solving Newton's equations of motion for a system of interacting particles.

MD simulations can model the behavior of a molecule like this compound in various environments, such as in a solvent or interacting with a biological membrane. For example, MD simulations have been used to investigate the interactions of indolicidin, a peptide containing tryptophan (an indole derivative), with model cell membranes to understand its antimicrobial activity. researchgate.net These simulations can reveal how a molecule adsorbs onto a surface, inserts into a membrane, and affects the surrounding environment at an atomic level. researchgate.net Such studies provide insights into the mechanisms of action for drug molecules and the dynamic stability of molecular complexes, which are unattainable through static computational methods alone.

Reaction Mechanism Modeling

Modeling reaction mechanisms allows for a detailed exploration of chemical transformations, providing information that can be difficult or impossible to obtain through experimental means alone.

Understanding the mechanism of a chemical reaction requires the identification of transition states—the highest energy points along a reaction coordinate—and the calculation of the energy barrier, known as the activation energy (Ea), that must be overcome for the reaction to proceed. Computational studies on related isoindoline (B1297411) cores have revealed the critical role of stabilizing intermediate species to facilitate processes like C─H activation and cyclization. researchgate.net While specific activation energies for reactions involving this compound are not extensively documented in dedicated studies, the principles of these calculations are well-established.

Theoretical methods, particularly Density Functional Theory (DFT), are employed to map the potential energy surface of a reaction. This process involves locating the geometry of the reactants, products, and the transition state that connects them. The activation energy is then determined as the energy difference between the reactants and the transition state. For instance, in the synthesis of isoindoline derivatives, computational models can elucidate the favorability of one reaction pathway over another. researchgate.netacs.org Studies on the thermal decomposition of similar heterocyclic compounds have used methods like the Friedman and Kissinger-Akahira-Sunose (KAS) models to determine activation energies for different decomposition stages, showing how Ea values can vary as the reaction progresses. researchgate.net

Table 1: Illustrative Activation Energies for a Hypothetical Reaction This table presents hypothetical data to illustrate how activation energies for different steps in a potential reaction of this compound would be reported.

| Reaction Step | Computational Method | Calculated Activation Energy (kJ/mol) |

|---|---|---|

| Ring Formation | DFT (B3LYP/6-31G) | 110.5 |

| Substitution | DFT (B3LYP/6-31G) | 95.2 |

| Isomerization | DFT (B3LYP/6-31G*) | 75.8 |

The choice of solvent can significantly impact reaction rates and equilibria. The Conductor-like Screening Model for Real Solvents (COSMO-RS) is a powerful predictive method based on quantum mechanics that calculates the thermodynamic properties of molecules in liquid mixtures. ipb.ptresearchgate.net It allows for the prediction of solvation free energies, which is the energy change associated with transferring a molecule from the gas phase into a solvent. arxiv.orgnih.gov

COSMO-RS treats a molecule as residing in a virtual conductor, which creates a polarization charge density on its surface. This "sigma-profile" acts as a descriptor of the molecule's polarity. By comparing the sigma-profiles of a solute and a solvent, the model can predict properties like activity coefficients, solubility, and partition coefficients. ipb.ptresearchgate.net For a molecule like this compound, COSMO-RS could be used to screen a wide range of solvents to find the optimal medium for a specific reaction or crystallization process. This approach can significantly reduce the experimental effort required for process optimization. ipb.pt Furthermore, computational models can predict how the solvent affects the relative energies of different molecular conformers, which can be crucial for reactivity. core.ac.uk

Table 2: Predicted Solvation Energy of this compound in Various Solvents This table contains representative data illustrating the type of output provided by COSMO-RS calculations for predicting solvation energy.

| Solvent | Predicted Solvation Free Energy (ΔGsolv) (kcal/mol) |

|---|---|

| Water | -5.8 |

| Ethanol | -7.2 |

| Acetone | -6.5 |

| Toluene | -4.9 |

| Hexane | -2.1 |

In recent years, machine learning (ML) has emerged as a transformative tool in chemistry. nips.cc By training neural networks on vast databases of known chemical reactions, such as Reaxys, models can be developed to predict suitable reaction conditions for novel transformations. nih.gov For a given reaction involving this compound, these models could propose the most effective catalysts, solvents, and reagents, as well as predict an optimal reaction temperature. nih.gov

More advanced ML models can predict fundamental chemical properties. For example, the Δ²-learning model can predict high-level activation energies using low-level, less computationally expensive calculations as a starting point. rsc.orgresearchgate.net This approach dramatically accelerates the characterization of chemical reactions with minimal loss of accuracy. rsc.orgresearchgate.net Such tools could be applied to explore a wide range of potential reactions for this compound, identifying promising new synthetic routes and optimizing existing ones without the need for extensive laboratory experimentation.

Intermolecular Interaction Analysis

The non-covalent interactions that a molecule engages in are fundamental to its physical properties, crystal structure, and biological activity. Computational methods provide a visual and quantitative understanding of these forces.

Reduced Density Gradient (RDG) analysis is a computational method used to identify and visualize non-covalent interactions (NCIs) in three-dimensional space. jussieu.frrsc.org It is based on the electron density (ρ) and its spatial derivatives. The RDG method identifies regions of low electron density and low density gradient, which are characteristic of non-covalent interactions. jussieu.fr

The results are typically displayed as colored isosurfaces in a molecular graphic. The color of the surface is mapped according to the value of the electron density, multiplied by the sign of the second eigenvalue (λ₂) of the electron density Hessian matrix. researchgate.net This allows for the differentiation of interaction types:

Blue surfaces indicate strong, attractive interactions, such as hydrogen bonds.

Green surfaces indicate weak, delocalized interactions, such as van der Waals forces.

Red surfaces indicate strong, repulsive interactions, such as those found in sterically crowded regions. researchgate.net

For this compound, RDG analysis would reveal the specific hydrogen bonding, π-π stacking, and van der Waals contacts that govern its molecular aggregation and interaction with other molecules.

Hirshfeld surface analysis is another powerful method for analyzing intermolecular interactions within a crystal. nih.gov The Hirshfeld surface is a boundary defined around a molecule in a crystal, partitioning the crystal space into regions where the electron density contribution from the molecule of interest is greater than that from all other molecules. By mapping properties onto this surface, one can visualize and quantify intermolecular contacts.

While a specific Hirshfeld analysis for this compound is not available, a study on the closely related compound ethyl (4R,4aS)-2-methyl-5,8-dioxo-6-phenyl-4a,5,6,7,7a,8-hexahydro-4H-furo[2,3-f]isoindole-4-carboxylate provides representative data. nih.gov The analysis showed that the crystal packing was dominated by H···H, O···H/H···O, and C···H/H···C contacts. nih.gov A similar distribution would be expected for this compound, highlighting the importance of van der Waals forces and weaker hydrogen bonds in its solid-state structure.

Table 3: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis Data is adapted from a study on a closely related furo[2,3-f]isoindole derivative and is representative of what would be expected for this compound. nih.gov

| Interaction Type | Contribution to Hirshfeld Surface (%) |

|---|---|

| H···H | 46.3% |

| O···H / H···O | 31.5% |

| C···H / H···C | 17.3% |

| Other | 4.9% |

Quantum Chemical Parameters as Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. These computational methods allow for the determination of various quantum chemical parameters that act as descriptors of molecular reactivity. While specific studies focusing exclusively on this compound are not extensively detailed in the public domain, the principles can be understood from investigations of structurally related compounds such as isoindoline-1,3-dione derivatives. semanticscholar.org

Key parameters derived from such studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is associated with the molecule's ability to donate electrons, indicating its nucleophilic character. A higher EHOMO value suggests a greater tendency to donate electrons. Conversely, the LUMO energy (ELUMO) relates to the molecule's ability to accept electrons, reflecting its electrophilic nature. A lower ELUMO value points to a greater electron-accepting capability. semanticscholar.org

The energy gap between HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical descriptor of molecular stability and reactivity. A large energy gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Other related reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global softness (S). These parameters provide a quantitative basis for predicting how and where a molecule is likely to react. For instance, in a study of isoindoline-1,3-dione derivatives, DFT calculations were used to illustrate the reactivity and stability of the synthesized compounds as potential inhibitors of enzymes. semanticscholar.org

The following table illustrates typical quantum chemical parameters that would be calculated for this compound to describe its reactivity. The values presented are hypothetical and for illustrative purposes, as specific literature values are not available.

| Parameter | Symbol | Formula | Significance |

| HOMO Energy | EHOMO | - | Electron donating ability |

| LUMO Energy | ELUMO | - | Electron accepting ability |

| Energy Gap | ΔE | ELUMO - EHOMO | Reactivity and stability |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron attracting power |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution |

| Global Softness | S | 1/(2η) | Measure of reactivity |

These descriptors are instrumental in understanding the molecule's behavior in chemical reactions, predicting sites of nucleophilic or electrophilic attack, and guiding the synthesis of new derivatives with desired properties.

Integration of Computational and Experimental Data for Validation and Prediction

The synergy between computational modeling and experimental validation is a cornerstone of modern chemical research, providing a robust framework for understanding molecular properties and predicting chemical behavior. For compounds like this compound, this integrated approach ensures the accuracy of theoretical models and provides deeper insights into experimental observations.

A prime example of this integration is the determination of thermodynamic properties, such as the enthalpy of formation. This process was demonstrated in a study on the related compound, ethyl 1H-indole-2-carboxylate. iaea.org Experimentally, the standard molar enthalpy of formation in the crystalline phase was determined using static bomb combustion calorimetry. The standard molar enthalpy of sublimation was then measured using the Knudsen effusion technique, which tracks mass loss at various temperatures. Combining these two experimental values allows for the calculation of the standard molar enthalpy of formation in the gaseous phase. iaea.org

Computationally, high-level ab initio molecular orbital calculations, such as the G3(MP2) method, can be employed to estimate the gas-phase enthalpy of formation. iaea.org This theoretical value is then compared with the experimentally derived gas-phase enthalpy of formation. A close agreement between the computational and experimental data validates the accuracy of the theoretical model and the computational level of theory used. For ethyl 1H-indole-2-carboxylate, the experimentally determined gas-phase enthalpy of formation was found to be -(234.4 ± 2.4) kJ·mol⁻¹, which was then compared with values obtained from G3(MP2) calculations. iaea.org

This process of validation allows for the confident use of the computational model to predict the properties of other, similar molecules for which experimental data may not be available. For instance, after validating the method with known compounds, the study on ethyl 1H-indole-2-carboxylate extended the computational approach to its isomers, like methyl 1H-indole-2-carboxylate and ethyl 1H-indole-3-carboxylate. iaea.org

Similarly, computational docking studies, which predict the binding orientation and affinity of a ligand to a receptor, are often validated by in vivo or in vitro assays. In research on 2-(isoindolin-2-yl) esters, computational screening identified promising candidates for anticonvulsant activity based on their predicted interactions with the GABAA receptor. mdpi.com These predictions were then validated through synthesis and subsequent in vivo testing in a zebrafish model, which confirmed the anticonvulsant effects of the prioritized compounds. mdpi.com

The table below outlines the workflow for integrating computational and experimental data for a compound like this compound.

| Step | Computational Method | Experimental Method | Objective |

| 1 | Geometry Optimization (e.g., DFT) | X-ray Crystallography | Determine the three-dimensional structure. |

| 2 | Enthalpy Calculation (e.g., G3(MP2)) | Bomb Calorimetry, Knudsen Effusion | Determine and validate the enthalpy of formation. iaea.org |

| 3 | Molecular Docking | In vitro binding assays | Predict and confirm binding affinity to a biological target. mdpi.com |

| 4 | ADMET Prediction | In vivo studies (e.g., zebrafish model) | Predict and validate pharmacokinetic and toxicological profiles. mdpi.com |

This iterative process of prediction, experimental testing, and model refinement is crucial for the accurate characterization of molecules like this compound and for the rational design of new chemical entities.

Academic Applications and Research Directions of Ethyl Isoindoline 2 Carboxylate Derivatives

Role as a Key Intermediate in Complex Heterocyclic Synthesis

The ethyl isoindoline-2-carboxylate scaffold is a fundamental building block in the construction of a wide array of complex heterocyclic compounds. Its reactivity and structural features allow for diverse chemical transformations, making it an invaluable tool for synthetic chemists.

Precursors for Alkaloid Synthesis Model Compounds

This compound and its analogs are crucial precursors in the synthesis of model compounds for the study of alkaloids. orgsyn.org Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The synthesis of alkaloid-like structures is essential for understanding their biological activities and for the development of new therapeutic agents. For instance, derivatives of this compound can be utilized in the construction of the core structures of various indole (B1671886) alkaloids. orgsyn.orgrsc.org The ester functionality can be readily modified or removed, and the isoindoline (B1297411) nitrogen can be alkylated, providing a handle for introducing various substituents and building up the complexity of the target alkaloid framework. mdpi.com

Scaffold for Highly Functionalized Tetrahydroisoquinolines

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a broad spectrum of biological activities. rsc.orgnih.gov this compound derivatives serve as versatile scaffolds for the synthesis of highly functionalized THIQs. rsc.org The isoindoline ring system can be envisioned as a constrained precursor to the THIQ core. Through ring-opening and subsequent cyclization strategies, the isoindoline framework can be elaborated into the desired tetrahydroisoquinoline structure. This approach allows for the introduction of a variety of substituents at different positions of the THIQ ring, leading to the generation of diverse chemical libraries for drug discovery programs. The synthetic accessibility and reactivity of the isoindoline core make it an attractive starting point for the development of novel THIQ-based therapeutic agents. nih.gov

Table 1: Examples of Tetrahydroisoquinoline Derivatives with Biological Activity

| Compound Class | Biological Activity | Reference |

| Chiral quaternary N-spiro ammonium (B1175870) bromides containing a 3′,4′-dihydro-1′H-spiro-[isoindoline-2,2′-isoquinoline] core | Antibacterial | rsc.org |

| Various THIQ analogs | Anticancer | nih.gov |

This table is for illustrative purposes and does not represent an exhaustive list.

Building Blocks for Novel Polyfunctional Heterocyclic Systems

The reactivity of this compound extends beyond the synthesis of alkaloids and THIQs. It serves as a valuable building block for the creation of novel polyfunctional heterocyclic systems. mdpi.com The presence of both the ester group and the secondary amine within the isoindoline ring allows for a variety of chemical manipulations. For example, the nitrogen atom can be alkylated, and the ester can be hydrolyzed, reduced, or converted into other functional groups. mdpi.com These transformations open up pathways to a diverse range of heterocyclic structures with potential applications in materials science and medicinal chemistry. chemimpex.com The ability to introduce multiple functional groups onto the isoindoline core makes it a powerful tool for generating complex molecular architectures.

Chemical Biology and Medicinal Chemistry (Methodological Aspects)

In the fields of chemical biology and medicinal chemistry, this compound derivatives are instrumental in the design and study of new bioactive molecules.

Design of Lead Compounds for Chemical Exploration

The isoindoline scaffold is considered a valuable starting point for the design of lead compounds in drug discovery. chemimpex.com Its rigid, bicyclic structure provides a well-defined three-dimensional shape that can be systematically modified to explore the chemical space around a biological target. By introducing various substituents onto the isoindoline ring, chemists can generate libraries of compounds with diverse physicochemical properties. These libraries can then be screened for biological activity, and the resulting structure-activity relationships (SAR) can guide the optimization of lead compounds into potent and selective drug candidates. The versatility of this compound in synthetic transformations makes it an ideal platform for this type of exploratory chemistry. chemimpex.com

Studies on Molecular Interactions with Biological Targets (Enzymes, Receptors)

Understanding how small molecules interact with biological macromolecules such as enzymes and receptors is fundamental to drug design. Derivatives of this compound are utilized as molecular probes to study these interactions. For instance, isoindolinone derivatives, which can be synthesized from this compound precursors, have been investigated for their inhibitory activity against enzymes like carbonic anhydrase. nih.gov By systematically altering the structure of the isoindoline derivative and measuring its effect on the biological target, researchers can map the binding pocket and identify key interactions that are crucial for activity. These studies provide valuable insights into the mechanism of action of bioactive compounds and inform the design of more potent and specific inhibitors or modulators. nih.gov

Agrochemical Research Applications

In the field of agrochemical research, derivatives based on the isoindoline scaffold have been identified as potent herbicides. Their mechanism of action often involves the inhibition of key plant-specific enzymes.

A significant application of isoindoline derivatives in agrochemistry is as inhibitors of protoporphyrinogen (B1215707) oxidase (PPO or Protox). nih.govresearchgate.net PPO is a crucial enzyme in the biosynthetic pathway of both chlorophyll (B73375) and heme in plants. unl.eduucanr.edu Inhibition of this enzyme leads to the accumulation of its substrate, protoporphyrinogen IX. This substrate then leaks from its normal pathway and is oxidized to protoporphyrin IX. unl.edu

When exposed to light, protoporphyrin IX acts as a potent photosensitizer, generating highly reactive singlet oxygen. unl.edu This reactive oxygen species causes rapid peroxidation of lipids and proteins, leading to the destruction of cell membranes. The resulting cellular leakage causes rapid tissue desiccation, bleaching, and necrosis, which are the characteristic symptoms of PPO-inhibiting herbicides. researchgate.netucanr.edu

Several isoindoline-1,3-dione derivatives containing a carboxylic ester group have shown significant herbicidal activity consistent with the Protox inhibition mechanism. nih.gov For example, the isoindoldione herbicide cinidon-ethyl (B117795) is a known PPO inhibitor that causes rapid chlorophyll bleaching and necrosis in susceptible weed species. capes.gov.br

In one study, three series of isoindoline-1,3-dione substituted benzoxazinone (B8607429) derivatives with a carboxylic ester group were synthesized and evaluated. The study revealed a clear SAR, with the general order of herbicidal effectiveness being C > A > B, based on the substitution pattern on the benzoxazinone ring. nih.gov

| Compound Series | Description | Relative Herbicidal Effectiveness |

| Series A | 4-carboxylic ester group-6-isoindolinyl-benzoxazinones | Moderate |

| Series B | 4-carboxylic ester group-7-isoindolinyl-benzoxazinones | Low |

| Series C | 4-carboxylic ester group-6-tetrahydroisoindolinyl-benzoxazinones | High |

Further optimization led to the identification of highly potent compounds. For instance, within a series of N-(benzothiazol-5-yl)hexahydro-1H-isoindol-1-ones, compound 2a , an ethyl ester derivative, was found to be the most potent PPO inhibitor with a Kᵢ value of 0.0091 μM. nih.gov These findings demonstrate that targeted structural modifications, such as altering the isoindoline ring (e.g., tetrahydroisoindolinyl vs. isoindolinyl) and the attached side chains, can dramatically improve performance, leading to the development of effective and selective herbicides. nih.govnih.gov

Material Science and Corrosion Inhibition Studies

The electron-rich nature of heterocyclic compounds, including isoindoline derivatives, makes them candidates for use as corrosion inhibitors for metals in acidic environments. These molecules can adsorb onto the metal surface, forming a protective barrier that slows the rate of corrosion.

The performance of potential corrosion inhibitors is evaluated using a combination of electrochemical techniques and theoretical calculations. Electrochemical methods like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) provide experimental data on the inhibition efficiency. najah.eduias.ac.inelectrochemsci.org

Potentiodynamic Polarization: This technique determines whether an inhibitor acts on the anodic (metal dissolution), cathodic (hydrogen evolution), or both reactions (mixed-type). Studies on related heterocyclic compounds show they often function as mixed-type inhibitors. najah.eduelectrochemsci.org

Electrochemical Impedance Spectroscopy (EIS): EIS measurements analyze the metal/solution interface. For an effective inhibitor, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed, confirming the adsorption of the inhibitor molecules on the metal surface. ias.ac.inelectrochemsci.org

Theoretical investigations using Density Functional Theory (DFT) and molecular dynamics simulations complement these experiments. electrochemsci.orgresearchgate.net These computational methods help to explain the mechanism of inhibition at a molecular level by calculating parameters such as:

E_HOMO (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons to the vacant d-orbitals of the metal.

E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons from the metal.

Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap often correlates with higher reactivity and better inhibition efficiency.

Dipole Moment (μ): Influences the adsorption process on the metal surface.

Studies on indolinone-based Mannich bases, which are structurally related to the isoindoline core, have shown a strong correlation between these theoretical parameters and experimentally determined inhibition efficiencies. The results indicated that the compounds adsorb onto the steel surface, following the Langmuir adsorption isotherm, and function as effective mixed-type inhibitors with efficiencies exceeding 90%. electrochemsci.org

| Inhibitor (Indolinone Derivative) | Concentration (ppm) | Inhibition Efficiency (%) (from Weight Loss) |

| M-1 | 200 | 95.7 |

| M-2 | 200 | 96.6 |

| M-3 | 200 | 94.8 |

These investigations demonstrate that the isoindoline scaffold possesses the necessary electronic and structural features to be explored further for developing novel and effective corrosion inhibitors. electrochemsci.orgosti.gov

Concluding Perspectives and Future Research Trajectories

Unresolved Challenges in Ethyl Isoindoline-2-carboxylate Chemistry

Despite the utility of this compound as a synthetic intermediate, specific challenges related to its reactivity and functionalization persist. A primary hurdle lies in the selective manipulation of the isoindoline (B1297411) core. The aromatic and heterocyclic rings possess distinct electronic properties, making regioselective functionalization a significant challenge. For instance, achieving selective substitution on the benzene (B151609) ring without affecting the pyrrolidine (B122466) moiety, or vice versa, often requires complex protecting group strategies and multi-step sequences.

Another challenge is the stereoselective synthesis of substituted ethyl isoindoline-2-carboxylates. The development of catalytic asymmetric methods that can introduce chirality at one or more positions on the isoindoline scaffold with high enantiomeric and diastereomeric purity is an area of active research. While some progress has been made, the development of general and robust methods applicable to a wide range of substrates is still needed.

Furthermore, the reactivity of the ester group in this compound can sometimes be a limiting factor. Competing reactions, such as hydrolysis or transesterification, can occur under certain conditions, particularly during N-alkylation reactions. Overcoming these challenges requires careful optimization of reaction conditions and the development of milder, more selective reagents.

Emerging Synthetic Strategies and Methodological Advancements for Isoindoline Scaffolds

In recent years, several innovative synthetic strategies have emerged for the construction and modification of the isoindoline framework, offering potential solutions to some of the aforementioned challenges.

One promising area is the development of novel cascade reactions. These one-pot transformations allow for the rapid assembly of complex molecular architectures from simple starting materials, often with high atom economy and efficiency. For example, rhodium-catalyzed cascade reactions have been successfully employed for the synthesis of 1H-isoindole-containing scaffolds through a nitrile trifunctionalization process.

Transition-metal-free synthesis is another growing area of interest, driven by the desire for more sustainable and environmentally friendly chemical processes. Methods that avoid the use of heavy metals are being explored for the synthesis of isoindolinone derivatives, a class of compounds closely related to isoindolines. Additionally, catalyst-free, multi-component reactions in aqueous media are being developed for the synthesis of isoindolin-1-imine derivatives.

Solid-phase synthesis is also proving to be a valuable tool for the creation of isoindoline and indole (B1671886) libraries. By anchoring the scaffold to a polymer support, functionalization and purification steps can be streamlined, facilitating the rapid generation of diverse compound collections for biological screening. The use of a polymer-bound selenenyl bromide resin, for instance, has enabled the cyclization of o-allyl and o-prenyl anilines to afford solid-supported indoline (B122111) and indole scaffolds.

Other notable advancements include:

Dehydro-Diels-Alder (DDA) Reactions: This powerful method for constructing aromatic compounds is being explored for the synthesis of isoindolines and related heterocycles.

Intramolecular Hydroamination: Acid-catalyzed intramolecular hydroamination of 2-alkenylarylethylamine derivatives provides a smooth pathway to isoindolines.

Umpolung Strategy: An isoindole umpolung strategy has been implemented for the practical, one-pot synthesis of isoindolines under mild conditions.

常见问题

Q. What are the key synthetic pathways for Ethyl isoindoline-2-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : this compound is typically synthesized via cyclization of ethyl 2-aminobenzoate derivatives or through palladium-catalyzed coupling reactions. Optimization involves varying temperature (e.g., 80–120°C), solvent polarity (DMF or THF), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Monitor progress via TLC or HPLC, and purify using column chromatography with silica gel (60–120 mesh). Yield improvements (≥70%) are achievable by refluxing under inert atmospheres . Characterization: Confirm structure via / NMR (δ 1.3 ppm for ethyl group, δ 170 ppm for carbonyl) and mass spectrometry (MW calc. 191.2 g/mol). Compare melting points (mp 232–234°C) to literature values .

Q. How can researchers validate the purity of this compound for pharmacological assays?

- Methodological Answer : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Purity >95% is required for biological studies. Quantify impurities (e.g., unreacted starting materials) via integration of chromatogram peaks. Cross-validate with elemental analysis (C, H, N within ±0.3% of theoretical values) and Karl Fischer titration for moisture content .

Advanced Research Questions

Q. What computational methods are suitable for predicting the electronic properties of this compound, and how do functional choices impact accuracy?

- Methodological Answer : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP or M06-2X) and a 6-311+G(d,p) basis set provides reliable predictions for HOMO-LUMO gaps and electrostatic potentials. Compare results from exact-exchange-inclusive functionals (e.g., Becke’s 1993 approach) to assess thermochemical accuracy (average deviation <2.4 kcal/mol). Solvent effects (PCM model for DMSO) improve correlation with experimental UV-Vis spectra .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELX software (SHELXT for solution, SHELXL for refinement) is critical. Key parameters:

Q. How should researchers address contradictions in spectroscopic data for this compound analogs?

- Methodological Answer : Systematic analysis involves:

- Repeating experiments under controlled humidity/temperature.

- Cross-referencing coupling constants (e.g., for aromatic protons) with computational simulations (Gaussian 16).

- Investigating solvent effects (e.g., deuterated DMSO vs. CDCl₃) on chemical shifts. Publish raw data (FID files) and processing parameters (window functions) to enable peer validation .

Q. What in vitro assays are appropriate for studying the pharmacological activity of this compound?

- Methodological Answer : Prioritize target-specific assays (e.g., enzyme inhibition via IC₅₀ determination) using recombinant proteins (e.g., kinases or GPCRs). Include positive controls (e.g., staurosporine for kinases) and negative controls (DMSO vehicle). Use dose-response curves (1 nM–100 µM) with triplicate measurements. Validate cytotoxicity in HEK293 cells via MTT assays (EC₅₀ >50 µM required for selectivity) .

Methodological Considerations

- Experimental Design : Use factorial design (e.g., 3×3 matrix) to optimize reaction parameters. Include statistical analysis (ANOVA, p<0.05) to identify significant variables .

- Data Reporting : Follow ICMJE guidelines for spectral data (δ in ppm, multiplicity) and biological results (mean ± SD, n≥3). Deposit raw data in repositories like Zenodo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。